molecular formula C14H9N3O B4671457 Benzimidazo(2,1-b)quinazolin-12(5H)-one CAS No. 4149-00-2

Benzimidazo(2,1-b)quinazolin-12(5H)-one

Cat. No.: B4671457
CAS No.: 4149-00-2
M. Wt: 235.24 g/mol
InChI Key: ZNJPVCCDFJKUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazo(2,1-b)quinazolin-12(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its fused ring system, which includes both benzimidazole and quinazoline moieties. The unique structure of this compound imparts it with a range of chemical and biological properties, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of benzimidazo(2,1-b)quinazolin-12(5H)-one. One notable approach involves the use of carbonylation chemistry, which has been demonstrated as an effective strategy for constructing this compound . Another method employs microwave-mediated heterocyclization, which facilitates the formation of the this compound core under controlled conditions . Additionally, copper-catalyzed domino synthesis using cyanamide as a building block has been reported as a viable synthetic route .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential scale-up processes. The use of microwave-mediated techniques and catalytic systems could be adapted for larger-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Benzimidazo(2,1-b)quinazolin-12(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific conditions under which the reactions are carried out.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, often targeting specific functional groups.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the compound

Scientific Research Applications

Properties

IUPAC Name

6H-benzimidazolo[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c18-13-9-5-1-2-6-10(9)15-14-16-11-7-3-4-8-12(11)17(13)14/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPVCCDFJKUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194381
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4149-00-2
Record name Benzimidazo[2,1-b]quinazolin-12(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4149-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazo(2,1-b)quinazolin-12(5H)-one
Reactant of Route 2
Benzimidazo(2,1-b)quinazolin-12(5H)-one
Reactant of Route 3
Benzimidazo(2,1-b)quinazolin-12(5H)-one
Reactant of Route 4
Benzimidazo(2,1-b)quinazolin-12(5H)-one
Reactant of Route 5
Benzimidazo(2,1-b)quinazolin-12(5H)-one
Reactant of Route 6
Benzimidazo(2,1-b)quinazolin-12(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.